tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate: is a heterocyclic compound that features a pyran ring fused with a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of a pyranone derivative with tert-butyl carbamate. One common method includes the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the pyran ring . The reaction conditions often require a catalyst and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyran ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyran ring may also participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with biological molecules .
Comparison with Similar Compounds
- tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate
- tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
- tert-Butyl ((3R,6S)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)carbamate
Uniqueness: tert-Butyl (5-oxo-5,6-dihydro-2H-pyran-3-yl)carbamate is unique due to its specific substitution pattern on the pyran ring and the presence of the carbamate group. This combination of structural features imparts distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H15NO4 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-(5-oxo-2H-pyran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-8(12)6-14-5-7/h4H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
UUZGXOHEKPFNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)COC1 |
Origin of Product |
United States |
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